2-Ethyl-5-methylthiophene

Description

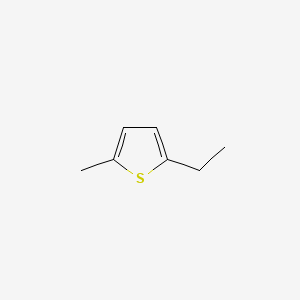

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIVNYVBGCJFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334522 | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

158.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40323-88-4 | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40323-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-5-methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-5-methylthiophene: Properties, Synthesis, and Characterization

Introduction

2-Ethyl-5-methylthiophene is a substituted thiophene derivative with the chemical formula C₇H₁₀S.[1][2] As a member of the thiophene family, a class of heterocyclic compounds containing a five-membered ring with one sulfur atom, it shares the aromatic characteristics that make these compounds valuable building blocks in medicinal chemistry and materials science.[3] The presence of alkyl substituents, an ethyl group at the 2-position and a methyl group at the 5-position, influences its electronic properties and reactivity, making it a subject of interest for researchers in drug development and organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis, purification, and analytical characterization.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to comprehending the properties and reactivity of this compound.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Key Identifiers:

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its handling, purification, and identification.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 160-161 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 0.965 g/cm³ at 25 °C | |

| Refractive Index | 1.507 at 20 °C | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| Mass Spectrum (m/z) | 126 (M+), 111, 97, 59, 45 |

Chemical Properties and Reactivity

Thiophene and its derivatives are aromatic compounds that readily undergo electrophilic aromatic substitution reactions. The electron-donating nature of the alkyl groups in this compound activates the thiophene ring towards electrophiles, with substitution occurring preferentially at the vacant 3- and 4-positions.

Key Reactions:

-

Electrophilic Aromatic Substitution: this compound can undergo various electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The directing effects of the ethyl and methyl groups will influence the position of substitution.

-

Metalation: Like other thiophenes, this compound can be deprotonated at the carbon atoms adjacent to the sulfur using strong bases like organolithium reagents. This forms a thienyllithium species, which is a versatile intermediate for introducing a variety of functional groups.

-

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone under controlled conditions. However, strong oxidizing agents can lead to ring cleavage.

-

Reduction: The thiophene ring is generally resistant to catalytic hydrogenation under mild conditions that would reduce a benzene ring. More forcing conditions can lead to the saturation of the ring to form a tetrahydrothiophene derivative.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-methylthiophene: Friedel-Crafts acylation followed by Clemmensen reduction.[4]

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Part 1: Friedel-Crafts Acylation of 2-Methylthiophene

This reaction introduces a propionyl group onto the 5-position of the 2-methylthiophene ring.[4][5][6]

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel.

-

Substrate Addition: After the addition of propionyl chloride is complete, add 2-methylthiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-propionyl-5-methylthiophene.

Part 2: Clemmensen Reduction of 2-Propionyl-5-methylthiophene

This step reduces the ketone functionality of the intermediate to a methylene group, yielding the final product.[7][8]

Experimental Protocol:

-

Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Substrate Addition: Add the crude 2-propionyl-5-methylthiophene from the previous step to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound is purified by fractional distillation under reduced pressure to obtain the pure product.[9][10][11]

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.

-

Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the boiling point of this compound at the corresponding pressure.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.[12][13][14]

Experimental Protocol:

-

GC Column: Use a nonpolar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

-

MS Detection: Acquire mass spectra in the electron ionization (EI) mode.

Expected Results: A single major peak in the chromatogram corresponding to this compound. The mass spectrum should show a molecular ion peak (M+) at m/z 126 and characteristic fragmentation patterns.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.[15][16][17][18][19]

NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation.

¹H NMR (in CDCl₃):

-

δ ~6.5-6.8 ppm (2H, m): Two signals corresponding to the two protons on the thiophene ring.

-

δ ~2.7 ppm (2H, q): A quartet for the two methylene protons of the ethyl group, coupled to the methyl protons.

-

δ ~2.4 ppm (3H, s): A singlet for the three protons of the methyl group attached to the thiophene ring.

-

δ ~1.2 ppm (3H, t): A triplet for the three methyl protons of the ethyl group, coupled to the methylene protons.

¹³C NMR (in CDCl₃):

-

δ ~140-145 ppm: Two signals for the two quaternary carbons of the thiophene ring bonded to the alkyl groups.

-

δ ~120-125 ppm: Two signals for the two CH carbons of the thiophene ring.

-

δ ~25 ppm: Signal for the methylene carbon of the ethyl group.

-

δ ~15 ppm: Signal for the methyl carbon attached to the thiophene ring.

-

δ ~15 ppm: Signal for the methyl carbon of the ethyl group.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[20][21][22][23][24] Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with robust and reliable protocols for its synthesis, purification, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, facilitating the effective utilization of this versatile thiophene derivative in their research endeavors.

References

-

NIST. (n.d.). Thiophene, 2-ethyl-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]

-

Diva-portal.org. (2014, December 29). Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. Retrieved from [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits Ways of Re. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

-

Juniper Publishers. (2024, April 16). The Clemmensen Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

YouTube. (2025, October 24). Clemmensen Reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

-

PubMed. (n.d.). Determination of polycyclic aromatic hydrocarbons, dibenzothiophene, and alkylated homologs in the lichen Hypogymnia physodes by gas chromatography using single quadrupole mass spectrometry and time-of-flight mass spectrometry. Retrieved from [Link]

-

Cedre.fr. (n.d.). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2012, December 19). How2: Interpret a carbon-13 NMR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

YouTube. (2023, January 12). How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and reactions of 2,5-dimethoxythiophen. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylthiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(cyclopent-1-en-1-yl)-5-methyl-thiophene. Retrieved from [Link]

- Google Patents. (n.d.). CN100415714C - Preparing process of 5-propionyl-2-thiophenyl phenylacetate.

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

-

Juniper Publishers. (2025, July 30). Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-5-methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Thiophene, 2-ethyl-5-methyl- [webbook.nist.gov]

- 2. This compound | C7H10S | CID 520990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation and reactions of 2,5-dimethoxythiophen - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Purification [chem.rochester.edu]

- 10. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. chembam.com [chembam.com]

- 12. diva-portal.org [diva-portal.org]

- 13. Determination of polycyclic aromatic hydrocarbons, dibenzothiophene, and alkylated homologs in the lichen Hypogymnia physodes by gas chromatography using single quadrupole mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wwz.cedre.fr [wwz.cedre.fr]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. nj.gov [nj.gov]

- 21. aksci.com [aksci.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. file.chemscene.com [file.chemscene.com]

An In-depth Technical Guide to 2-Ethyl-5-methylthiophene for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core physicochemical properties, molecular structure, synthesis, and analytical characterization of 2-Ethyl-5-methylthiophene, a heterocyclic compound of growing interest. The insights provided herein are grounded in established scientific principles and data from authoritative sources, aiming to facilitate its application in novel research endeavors.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of alkyl substituents (ethyl and methyl) at the C2 and C5 positions, respectively, influences its electronic properties and steric profile, which are critical determinants of its reactivity and potential as a scaffold in medicinal chemistry. Thiophene and its derivatives are recognized as important structural motifs in a wide array of pharmaceuticals, valued for their bioisosteric relationship with benzene rings and their ability to modulate pharmacological activity.[1][2]

Molecular Structure and Identification

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

-

IUPAC Name: this compound[6]

The structural arrangement of this compound is visualized below.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative physical and chemical properties are essential for experimental design, including reaction setup, purification, and storage. The data compiled from various reputable sources are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 126.22 g/mol | PubChem[6], Santa Cruz Biotechnology[3] |

| Boiling Point | 158.0 °C at 760 mmHg | The Good Scents Company[8], PubChem[6] |

| Density | ~0.962 - 0.970 g/cm³ at 25 °C | The Good Scents Company[8], ChemicalBook[9] |

| Refractive Index | ~1.503 - 1.509 at 20 °C | The Good Scents Company[8], ChemicalBook[9] |

| Flash Point | 31.11 °C (88.00 °F) | The Good Scents Company[8] |

| XLogP3-AA (logP) | 2.8 | PubChem[6], The Good Scents Company[8] |

| Appearance | Colorless clear liquid (estimated) | The Good Scents Company[8] |

| Storage Temperature | 2-8°C (Protect from light) | ChemicalBook[9] |

Synthesis and Reactivity Insights

The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry. While specific, detailed protocols for this compound are not extensively published in primary literature, its synthesis can be approached through established methodologies for creating 2,5-disubstituted thiophenes.

Conceptual Synthesis Pathway

A common and effective strategy involves the modification of a pre-existing thiophene core. For instance, 2-Acetyl-5-methylthiophene can serve as a practical starting material.[10] The acetyl group can be reduced to an ethyl group via a Wolff-Kishner or Clemmensen reduction, providing a direct route to the target molecule.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Wolff-Kishner Reduction of 2-Acetyl-5-methylthiophene

This protocol is a representative method derived from standard organic chemistry practices for achieving the described transformation. Self-validation is critical; researchers should monitor reaction progress via TLC or GC-MS.

Materials:

-

2-Acetyl-5-methylthiophene (1.0 eq)

-

Hydrazine hydrate (4.0-5.0 eq)

-

Potassium hydroxide (4.0-5.0 eq)

-

Diethylene glycol or Triethylene glycol (solvent)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-acetyl-5-methylthiophene and the glycol solvent.

-

Reagent Addition: Add potassium hydroxide pellets, followed by the slow addition of hydrazine hydrate. The mixture will likely be heterogeneous.

-

Initial Reflux: Heat the mixture to approximately 130-140 °C for 1-2 hours. During this phase, the hydrazone intermediate is formed. Water will be generated and can be observed co-distilling.

-

Decomposition: Gradually increase the temperature to 190-200 °C to decompose the hydrazone and evolve nitrogen gas. This is the core reduction step. Maintain this temperature until gas evolution ceases (typically 3-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Causality: The use of a high-boiling polar aprotic solvent like a glycol is crucial as it allows the high temperatures necessary for hydrazone decomposition while effectively solvating the ionic intermediates. The strong base (KOH) facilitates the deprotonation steps required for the reduction mechanism.

Spectroscopic and Analytical Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for determining the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z of approximately 126.[6][11] A prominent fragment would likely result from benzylic cleavage (cleavage of the bond between the thiophene ring and the ethyl group's first carbon), leading to a stable thienylmethyl-type cation at m/z 111 (M-15).[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present. For this compound, the spectrum would be characterized by:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic ring): ~1550-1450 cm⁻¹[12]

-

C-S stretching: ~710-680 cm⁻¹[12]

PubChem provides access to experimental FT-IR spectra for this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Thiophene protons: Two doublets in the aromatic region (~6.5-7.0 ppm), showing coupling to each other.

-

Ethyl group (-CH₂-): A quartet (~2.8 ppm) due to coupling with the adjacent methyl group.

-

Ethyl group (-CH₃): A triplet (~1.3 ppm) due to coupling with the adjacent methylene group.

-

Methyl group (-CH₃): A singlet (~2.5 ppm) attached directly to the thiophene ring.

-

-

¹³C NMR:

-

Thiophene carbons: Four distinct signals in the aromatic region (~120-145 ppm), with the two substituted carbons (C2 and C5) being the most deshielded.

-

Ethyl group (-CH₂-): A signal around ~25-30 ppm.

-

Ethyl group (-CH₃): A signal around ~14-16 ppm.

-

Methyl group (-CH₃): A signal around ~15 ppm.

-

Applications and Relevance in Drug Development

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its electron-rich nature and ability to engage in various intermolecular interactions make it a valuable component for designing molecules that target biological systems.[1][2]

Derivatives of thiophene have demonstrated a vast range of biological activities, including:

While this compound itself is not an active pharmaceutical ingredient, it serves as a crucial building block or intermediate. Its specific substitution pattern offers a template for chemists to elaborate upon, creating libraries of novel compounds for screening. The lipophilic nature imparted by the alkyl groups (logP of 2.8) can be advantageous for membrane permeability, a key factor in drug design.

Safety and Handling

According to aggregated GHS information from ECHA notifications, this compound is largely reported as not meeting the criteria for GHS hazard classification.[6] However, as with all laboratory chemicals, standard safety precautions should be observed. It is a flammable liquid and should be kept away from heat and open flames.[15] The toxicological properties have not been fully investigated, and therefore, direct contact should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Work should be conducted in a well-ventilated fume hood.

References

-

NIST. Thiophene, 2-ethyl-5-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. Thiophene, 2-ethyl-5-methyl-. NIST Chemistry WebBook (alternate link). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 520990, this compound. [Link]

-

The Good Scents Company. 2-ethyl-5-methyl thiophene. [Link]

-

Endeavour Speciality Chemicals. 2-Methyl-5-ethylthiophene. [Link]

-

SpectraBase. This compound - Optional[MS (GC)]. [Link]

-

Australian Industrial Chemicals Introduction Scheme. 2-Thiopheneethanol, tetrahydro-2-methyl-5-(1-methylethyl)- – Assessment statement (CA09314). [Link]

-

Mobinikhaledi, A., et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

-

NIST. Thiophene, 2-ethyl-. NIST Chemistry WebBook. [Link]

-

Ottokemi. 2-Acetyl-5-methylthiophene, 98%. [Link]

-

ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83655, 2-Acetyl-5-methylthiophene. [Link]

-

Kumar, K., et al. Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 528250, 2-Ethyl-4-methylthiophene. [Link]

-

Al-Ostoot, F.H., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

PubChemLite. This compound (C7H10S). [Link]

-

Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74346, 2-Ethyl-5-methylfuran. [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Thiophene, 2-ethyl-5-methyl- [webbook.nist.gov]

- 5. Thiophene, 2-ethyl-5-methyl- [webbook.nist.gov]

- 6. This compound | C7H10S | CID 520990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-5-ethylthiophene | Endeavour Speciality Chemicals [endeavourchem.co.uk]

- 8. 2-ethyl-5-methyl thiophene, 40323-88-4 [thegoodscentscompany.com]

- 9. This compound CAS#: 40323-88-4 [m.chemicalbook.com]

- 10. 2-Acetyl-5-methylthiophene, 98% | Ottokemi™ [ottokemi.com]

- 11. spectrabase.com [spectrabase.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. 2-Ethylthiophene(872-55-9) 13C NMR spectrum [chemicalbook.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethyl-5-methylthiophene (CAS Number: 40323-88-4)

Introduction

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-ethyl-5-methylthiophene, identified by the CAS number 40323-88-4.[1][2][3][4] With the molecular formula C₇H₁₀S and a molecular weight of approximately 126.22 g/mol , this substituted thiophene is of interest in various chemical research domains, including flavor and fragrance studies, as well as a building block in the synthesis of more complex molecules.[1][2][3] Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions.

This document delves into the mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance and ultraviolet-visible spectroscopy data for this compound. The causality behind the experimental and theoretical observations is explained to provide a deeper understanding of its molecular structure and properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.[1][2][5]

| Property | Value | Source |

| CAS Number | 40323-88-4 | [1][2][3] |

| Molecular Formula | C₇H₁₀S | [1][2][3] |

| Molecular Weight | 126.22 g/mol | [2] |

| Boiling Point | 158.0 - 160.15 °C at 760 mmHg | [2][5] |

| Density | 0.963 - 0.970 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.503 - 1.509 at 20 °C | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methyl-5-ethyl-thiophene | [2] |

Mass Spectrometry

Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation pattern, which is invaluable for its identification in complex mixtures.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for analyzing volatile compounds like this compound is through GC-MS.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

Gas Chromatography:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: A temperature ramp is employed, for instance, starting at 50 °C for 2 minutes, then ramping to 250 °C at 10 °C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: m/z 40-300.

-

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.[2][4]

| m/z | Ion | Proposed Structure of Fragment | Significance |

| 126 | [M]⁺ | [C₇H₁₀S]⁺ | Molecular Ion |

| 111 | [M - CH₃]⁺ | [C₆H₇S]⁺ | Loss of a methyl radical from the ethyl group |

| 97 | [M - C₂H₅]⁺ | [C₅H₅S]⁺ | Loss of an ethyl radical |

The most abundant fragment ion is typically observed at m/z 111, resulting from the favorable benzylic-type cleavage and loss of a methyl radical. The molecular ion peak at m/z 126 is also clearly visible.

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 | Thiophene C-2 |

| ~138 | Thiophene C-5 |

| ~125 | Thiophene C-3 |

| ~123 | Thiophene C-4 |

| ~23 | -CH₂- (Ethyl) |

| ~15 | -CH₃ (Ring) |

| ~14 | -CH₃ (Ethyl) |

The quaternary carbons of the thiophene ring (C-2 and C-5) are expected to be the most downfield, followed by the protonated carbons of the ring (C-3 and C-4). The aliphatic carbons of the ethyl and methyl groups will appear at higher field.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions within the thiophene ring.

Theoretical Basis

Thiophene itself exhibits a strong absorption maximum around 231 nm. Alkyl substitution on the thiophene ring generally leads to a bathochromic (red) shift of the absorption maximum. The extent of this shift depends on the number and position of the alkyl groups.

Predicted Absorption

For this compound, it is predicted that the primary absorption maximum (λ_max) will occur in the range of 235-245 nm in a non-polar solvent like hexane or ethanol. This absorption corresponds to a π → π* transition of the conjugated system of the thiophene ring.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength Range: 200-400 nm.

-

Blank: A cuvette containing the pure solvent is used as a blank.

-

-

Analysis: The wavelength of maximum absorbance (λ_max) is determined from the spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound (CAS 40323-88-4). The mass spectrum clearly indicates the molecular weight and a characteristic fragmentation pattern. The infrared spectrum confirms the presence of the thiophene ring and alkyl substituents. While experimental NMR and UV-Vis data are not widely available, theoretical predictions based on sound chemical principles and analogous structures provide a reliable guide for what to expect. This integrated spectroscopic information is essential for any researcher or professional working with this compound, ensuring its correct identification and facilitating its application in further research and development.

References

-

The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520990, this compound. Retrieved from [Link]

-

Human Metabolome Database. (2022). This compound (HMDB0029733). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-ethyl-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 3. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H10S | CID 520990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Ethyl-5-methylthiophene

This technical guide provides a comprehensive overview of two critical physical properties of 2-ethyl-5-methylthiophene: its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details established values for these properties and presents rigorous, field-proven methodologies for their experimental verification. The protocols described herein are structured to ensure self-validation and reproducibility, which are paramount for scientific integrity.

Introduction to this compound

This compound is a substituted heterocyclic organic compound that belongs to the thiophene family. Thiophene and its derivatives are significant building blocks in medicinal chemistry and materials science. Their utility stems from the unique electronic and structural properties of the thiophene ring, which can influence the biological activity of pharmaceutical compounds and the performance of organic electronics. Accurate knowledge of the physical properties of substituted thiophenes, such as this compound, is fundamental for process development, quality control, and the design of novel molecules.

Core Physicochemical Properties

The boiling point and density are fundamental physical constants that are indicative of a compound's purity and intermolecular forces. For this compound (C₇H₁₀S), these properties are well-documented in chemical literature and databases.

| Physical Property | Reported Value(s) | Conditions |

| Boiling Point | 158 °C[1][2] | At 760 mm Hg |

| Density | 0.963 - 0.970 g/cm³[2] | At 25 °C |

| 0.9618 g/cm³[3] | Not Specified |

These values serve as a reliable benchmark for researchers. However, in a laboratory setting, particularly in drug development where purity is critical, experimental verification of these properties for a given batch is a standard and necessary practice.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure substance, the boiling point is a sharp, well-defined temperature at a given pressure.[5] The capillary tube method is a common and reliable technique for determining the boiling point of small quantities of a liquid.

Principle of the Capillary Tube Method

This method relies on trapping a small amount of the liquid's vapor in an inverted capillary tube. As the liquid is heated, the vapor pressure inside the capillary increases. When the vapor pressure equals the atmospheric pressure, a rapid stream of bubbles will emerge from the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the vapor pressure inside the capillary is equal to the external atmospheric pressure, and this temperature is the boiling point.[5]

Experimental Protocol

-

Preparation: Seal one end of a glass capillary tube by heating it in a flame.

-

Assembly: Attach a small test tube containing 2-3 mL of this compound to a thermometer. Place the sealed capillary tube (sealed end up) into the liquid in the test tube.[5]

-

Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or an aluminum block) ensuring the liquid level is above that in the test tube.[6]

-

Observation (Heating): Heat the bath gently and stir to ensure uniform temperature distribution. Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary is noted as t₁.[4]

-

Observation (Cooling): Turn off the heat source and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is noted as t₂. This is the boiling point.

-

Result: The average of t₁ and t₂ can be taken as the observed boiling point. For a pure compound, t₁ and t₂ should be very close.

Caption: Workflow for Boiling Point Determination via Capillary Method.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. It is temperature-dependent, as the volume of a substance typically increases with temperature. The pycnometer method is a highly precise technique for determining the density of liquids.

Principle of the Pycnometer Method

A pycnometer is a glass flask with a specific, accurately known volume. The method involves determining the mass of the liquid that precisely fills the pycnometer. By knowing the volume of the pycnometer and measuring the mass of the contained liquid, the density can be calculated with high accuracy.[7]

Experimental Protocol

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m₀).

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

-

Insert the stopper, allowing excess liquid to exit through the capillary, and carefully dry the outside.

-

Weigh the filled pycnometer (m_water).

-

Calculate the mass of the water (m_water - m₀).

-

Determine the volume of the pycnometer (V) using the known density of water at that temperature (V = (m_water - m₀) / ρ_water).

-

-

Measurement of this compound Density:

-

Empty and dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Insert the stopper, wipe away the excess liquid, and ensure the outside is dry.

-

Weigh the pycnometer filled with the sample (m_sample).

-

Calculate the mass of the sample (m_sample - m₀).

-

Calculate the density of the sample (ρ_sample = (m_sample - m₀) / V).

-

Caption: Workflow for Density Determination using a Pycnometer.

Factors Influencing Physical Properties of Alkylthiophenes

The boiling point and density of alkyl-substituted thiophenes are influenced by several molecular factors:

-

Molecular Weight: Generally, as the molecular weight increases due to longer or more numerous alkyl chains, the strength of the van der Waals forces increases, leading to a higher boiling point.[5]

-

Branching: Branching in the alkyl side chains can lower the boiling point compared to a straight-chain isomer of the same molecular weight. This is because branching reduces the surface area available for intermolecular contact, weakening the van der Waals forces.[5]

-

Polarity: The thiophene ring possesses some polarity due to the electronegativity of the sulfur atom. While alkyl groups are nonpolar, their presence and position can subtly influence the overall molecular dipole moment, which in turn affects intermolecular attractions and thus the boiling point and density.

Understanding these trends is crucial for predicting the physical properties of novel thiophene derivatives and for troubleshooting purification processes like distillation.[8]

Conclusion

The accurate determination of the boiling point and density of this compound is a critical aspect of its use in research and development. This guide has provided both the established reference values and detailed, reliable protocols for their experimental verification. By employing these standardized methods, researchers can ensure the quality and purity of their materials, leading to more reproducible and trustworthy scientific outcomes.

References

- This compound CAS#: 40323-88-4 - ChemicalBook. (URL: )

-

This compound | C7H10S | CID 520990 - PubChem. (URL: [Link])

-

2-ethyl-5-methyl thiophene, 40323-88-4 - The Good Scents Company. (URL: [Link])

- Experiment name / Determin

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (URL: [Link])

-

Determination of Boiling Point | PDF - Scribd. (URL: [Link])

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (URL: [Link])

-

Density Determination Using Pycnometer | PDF - Scribd. (URL: [Link])

- Experiment 1 – Density. (URL: )

- 3 DENSITY DETERMIN

- 1 density determin

Sources

- 1. This compound | C7H10S | CID 520990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl-5-methyl thiophene, 40323-88-4 [thegoodscentscompany.com]

- 3. This compound CAS#: 40323-88-4 [m.chemicalbook.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. vernier.com [vernier.com]

solubility of 2-Ethyl-5-methylthiophene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethyl-5-methylthiophene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic aromatic compound of interest in the pharmaceutical, flavor, and material science industries.[1] We delve into the physicochemical properties of the molecule, explore theoretical models for solubility prediction, present detailed experimental protocols for solubility determination, and discuss its expected solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from chemical synthesis and purification to formulation and process development.

Introduction: The Significance of this compound and its Solubility

This compound (C₇H₁₀S) is a substituted thiophene, a class of sulfur-containing heterocyclic compounds.[2][3][4] Its unique aromatic and sulfurous characteristics make it a valuable component in the flavor and fragrance industry.[1] Furthermore, the thiophene ring is a key structural motif in many pharmaceuticals and organic electronic materials, making its derivatives, such as this compound, important building blocks in synthetic chemistry.[1][5]

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for:

-

Chemical Reactions: Ensuring reactants are in the same phase for efficient reaction kinetics.

-

Purification: Selecting appropriate solvents for techniques like recrystallization or chromatography.

-

Formulation: Developing stable and bioavailable drug products or creating homogeneous blends for material applications.

-

Process Safety and Handling: Knowing solubility helps in managing containment and cleanup.[6][7]

This guide bridges theoretical principles with practical experimental methodologies to provide a robust framework for working with this compound.

Physicochemical Profile of this compound

A molecule's structure and inherent properties are the primary determinants of its solubility. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀S | [2][3] |

| Molecular Weight | 126.22 g/mol | [2] |

| Appearance | Colorless clear liquid (est.) | [1] |

| Boiling Point | 158.0 °C at 760 mmHg | [1][2] |

| Density | 0.963 - 0.970 g/mL @ 25 °C | [1] |

| Refractive Index | 1.503 - 1.509 @ 20 °C | [1] |

| SMILES | CCC1=CC=C(S1)C | [2] |

| Water Solubility | 119 mg/L (low) | [1] |

The structure consists of a planar, aromatic thiophene ring functionalized with a methyl and an ethyl group. These alkyl chains and the overall molecular structure render the compound predominantly non-polar and lipophilic. While the sulfur heteroatom contributes a slight dipole moment, the molecule lacks hydrogen bond donor capabilities, a critical factor influencing its solubility in protic solvents.

Theoretical Frameworks for Solubility Prediction

Before embarking on lab-intensive measurements, theoretical models can offer valuable predictions of solubility behavior.

The "Like Dissolves Like" Principle

This foundational principle states that substances with similar intermolecular forces are likely to be soluble in one another.[8][9]

-

Non-polar Solutes (dominated by London dispersion forces) dissolve best in non-polar solvents .

-

Polar Solutes (with dipole-dipole interactions and/or hydrogen bonding) dissolve best in polar solvents .

Given its largely non-polar, hydrocarbon-like structure, this compound is expected to be highly soluble in non-polar or weakly polar organic solvents and poorly soluble in highly polar solvents like water.[1][10]

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative method by dissecting the total cohesive energy of a substance into three components.[11][12]

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonds.

The principle is that a solute will dissolve in a solvent if their Hansen parameters are similar. The distance (Ra) between the solute and solvent in the three-dimensional "Hansen space" can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is likely.[12] While specific HSP values for this compound are not published, they can be estimated, providing a powerful tool for rationally selecting potential solvents.[13]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a sophisticated computational method that uses quantum chemistry and statistical thermodynamics to predict the chemical potential of a molecule in a liquid.[14][15] This allows for the ab initio prediction of solubility without any experimental data.[16][17] It is particularly useful for screening large numbers of solvents or for novel compounds where experimental data is unavailable, providing a highly accurate prediction of phase equilibria.[15][18]

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The shake-flask method is the gold standard for determining equilibrium solubility.[19]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes a universally applicable method for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of the solute in a solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is crucial to ensure equilibrium with a saturated solution.[19]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8][19]

-

Phase Separation: Allow the vials to rest at the same constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.[19]

-

Dilution: Accurately dilute the filtered saturate solution with a known volume of the solvent to bring the concentration within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (see section 4.2) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility, typically expressed in g/L or mol/L.

Analytical Quantification Methods

The choice of analytical technique depends on the solute's properties and available instrumentation.

-

Gravimetric Analysis: The simplest method involves evaporating a known volume of the filtered saturated solution and weighing the non-volatile solute residue.[20][21] This is best suited for non-volatile solutes and solvents.[22][23]

-

UV-Vis Spectroscopy: Effective if the solute has a distinct chromophore. A calibration curve of absorbance versus concentration must be prepared.[19][24][25]

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. It requires the development of a chromatographic method and a calibration curve but provides very accurate results.[24][25]

-

Nuclear Magnetic Resonance (NMR): Modern quantitative NMR (qNMR) techniques can determine solubility quickly and accurately, sometimes without requiring physical separation of the solid and liquid phases.[8]

Caption: Experimental workflow for the shake-flask solubility determination method.

Expected Solubility Profile and Discussion

While exhaustive experimental data is not publicly available, a reliable solubility profile can be predicted based on the physicochemical principles discussed.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene, Carbon Disulfide | High | "Like dissolves like"; dominant dispersion forces match the solute's non-polar character.[8][9] |

| Weakly Polar | Diethyl Ether, Tetrahydrofuran (THF), Chloroform, Ethyl Acetate | High | Good balance of dispersion and weak polar interactions.[5][26] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Moderate to Low | Mismatch in polarity; solute cannot participate in the strong dipole-dipole interactions of the solvent.[27] |

| Polar Protic | Ethanol, Methanol | Moderate | Soluble in alcohol.[1] The alkyl part of the alcohol interacts favorably with the solute. |

| Highly Polar Protic | Water | Very Low | Inability to form hydrogen bonds and disrupt the strong H-bond network of water leads to poor solubility.[1][10] |

This predicted profile highlights that the solubility of this compound is governed primarily by dispersion and weak polar interactions. Its solubility decreases significantly as the solvent's polarity and hydrogen bonding capability increase. The choice of solvent can therefore be used to selectively dissolve or precipitate the compound, a crucial aspect of its purification and handling.

Caption: Intermolecular forces determine the solubility of this compound.

Conclusion

This compound is a predominantly non-polar compound whose solubility behavior is well-described by the "like dissolves like" principle. It exhibits high solubility in non-polar and weakly polar organic solvents such as alkanes, aromatic hydrocarbons, and ethers. Conversely, its solubility is limited in polar aprotic solvents and extremely low in polar protic solvents, most notably water. For researchers and developers, this profile indicates that solvent systems for synthesis and purification should focus on hydrocarbons, chlorinated solvents, or ethers, while aqueous systems would be effective for precipitation or extraction. The robust experimental and theoretical frameworks outlined in this guide provide the necessary tools to confidently predict, measure, and leverage the solubility of this compound in any relevant application.

References

-

2-ethyl-5-methyl thiophene, 40323-88-4. The Good Scents Company. [Link]

-

This compound | C7H10S | CID 520990. PubChem, National Institutes of Health. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone, YouTube. [Link]

-

Thiophene, 2-ethyl-5-methyl-. NIST WebBook. [Link]

-

Solvent effects on proton chemical shifts in thiophenes. Indian Academy of Sciences. [Link]

-

Hansen Solubility Parameters. Hansen Solubility. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

(PDF) Overview of Activity Coefficient of Thiophene at Infinite Dilution in Ionic Liquids and their Modeling Using COSMO-RS. ResearchGate. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications. [Link]

-

Polymers solubility in commonly used organic solvents. ResearchGate. [Link]

-

Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer. MDPI. [Link]

-

Can anybody let me know Hansen solubility parameter of Polythiophene?. ResearchGate. [Link]

-

σ profile (a) and σ potential (b) of thiophene computed by COSMO-RS. ResearchGate. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

-

Prediction of Solubility with COSMO-RS. Zenodo. [Link]

-

Thiophene. Wikipedia. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

Perspectives in solubility measurement and interpretation. PMC, National Institutes of Health. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

Gravimetric analysis. Wikipedia. [Link]

-

Application of the Consonance Solvent Concept for Accurate Prediction of Buckminster Solubility in 180 Net Solvents using COSMO-RS Approach. MDPI. [Link]

-

Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. RSC Publishing. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. [Link]

-

Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. pubs.acs.org. [Link]

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

-

Halogenated Thiophenes Serve as Solvent Additive in Mediating Morphology and Reaching Efficient Organic Solar Cells. ResearchGate. [Link]

-

Syllabus for Chemistry (SCQP08). National Testing Agency. [Link]

-

Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

-

Solubility of C60 in a Variety of Solvents. pubs.acs.org. [Link]

Sources

- 1. 2-ethyl-5-methyl thiophene, 40323-88-4 [thegoodscentscompany.com]

- 2. This compound | C7H10S | CID 520990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiophene, 2-ethyl-5-methyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. youtube.com [youtube.com]

- 9. chem.ws [chem.ws]

- 10. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. zenodo.org [zenodo.org]

- 15. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Application of the Consonance Solvent Concept for Accurate Prediction of Buckminster Solubility in 180 Net Solvents using COSMO-RS Approach [mdpi.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pharmajournal.net [pharmajournal.net]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. msesupplies.com [msesupplies.com]

- 23. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. improvedpharma.com [improvedpharma.com]

- 26. researchgate.net [researchgate.net]

- 27. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethyl-5-methylthiophene

Introduction

For researchers, scientists, and professionals in drug development, a granular understanding of the structural characteristics of heterocyclic compounds is of paramount importance. Thiophene and its derivatives are foundational scaffolds in a multitude of pharmaceutical agents and advanced functional materials.[1] Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed insights into molecular architecture.[1]

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The molecular structure of 2-Ethyl-5-methylthiophene is presented below with the IUPAC standard numbering for the thiophene ring and lettering for the substituent protons and carbons.

Figure 1: Molecular structure and atom designation for this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment. The chemical shifts (δ) are influenced by the electron-donating nature of the alkyl substituents and the aromatic character of the thiophene ring.

Predicted ¹H NMR Data

| Signal | Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| δ₁ | H3 | ~6.55 | Doublet (d) | JH3-H4 ≈ 3.5 | 1H |

| δ₂ | H4 | ~6.52 | Doublet (d) | JH4-H3 ≈ 3.5 | 1H |

| δ₃ | Ha (CH₂) | ~2.75 | Quartet (q) | JHa-Hb ≈ 7.5 | 2H |

| δ₄ | Hc (CH₃) | ~2.45 | Singlet (s) | - | 3H |

| δ₅ | Hb (CH₃) | ~1.30 | Triplet (t) | JHb-Ha ≈ 7.5 | 3H |

Causality Behind Predicted Chemical Shifts and Splitting Patterns:

-

Thiophene Ring Protons (H3 and H4): In 2,5-dimethylthiophene, the two equivalent ring protons appear as a singlet at approximately 6.53 ppm.[2] For this compound, the electronic environments of H3 and H4 are very similar, but they are no longer chemically equivalent. They are expected to resonate in the aromatic region, typically between 6.0 and 7.5 ppm. The electron-donating alkyl groups at positions 2 and 5 increase the electron density on the ring, shielding the protons and shifting their signals upfield compared to unsubstituted thiophene (δ ≈ 7.0-7.3 ppm). H3 and H4 are vicinally coupled, resulting in a pair of doublets. The coupling constant, JH3-H4, in thiophene rings is typically around 3.5 to 5.0 Hz.[3] Due to the very similar electronic influence of the ethyl and methyl groups, the chemical shifts of H3 and H4 are predicted to be very close, potentially leading to a complex multiplet or an apparent singlet if the chemical shift difference is very small.

-

Ethyl Group Protons (Ha and Hb): The methylene protons (Ha) are adjacent to the electron-withdrawing thiophene ring, which deshields them, placing their signal at approximately 2.75 ppm. These protons are split into a quartet by the three neighboring methyl protons (Hb) with a typical coupling constant of about 7.5 Hz. The methyl protons (Hb) of the ethyl group are further from the ring and therefore appear more upfield, around 1.30 ppm. They are split into a triplet by the two adjacent methylene protons (Ha).

-

Methyl Group Protons (Hc): The protons of the methyl group directly attached to the thiophene ring (Hc) are deshielded by the aromatic ring current and are expected to resonate at approximately 2.45 ppm. Since there are no adjacent protons, this signal will appear as a singlet.

Figure 2: Key ¹H-¹H spin-spin couplings in this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Signal | Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| δ₁ | C2 | ~142 |

| δ₂ | C5 | ~138 |

| δ₃ | C3 | ~125 |

| δ₄ | C4 | ~124 |

| δ₅ | Ca (CH₂) | ~23 |

| δ₆ | Cb (CH₃) | ~16 |

| δ₇ | Cc (CH₃) | ~15 |

Causality Behind Predicted Chemical Shifts:

-

Thiophene Ring Carbons (C2, C3, C4, C5): The chemical shifts of the thiophene ring carbons are influenced by the electronegativity of the sulfur atom and the electronic effects of the substituents. For 2,5-dimethylthiophene, the substituted carbons (C2 and C5) appear at ~137 ppm, and the unsubstituted ring carbons (C3 and C4) are at ~124 ppm.[5] In this compound, the quaternary carbons C2 and C5, being directly attached to the alkyl groups and sulfur, will be the most downfield among the ring carbons. The ethyl group is slightly more electron-donating than the methyl group, which may cause a slight upfield shift for C2 compared to a scenario with two methyl groups, but the deshielding effect of being a substituted aromatic carbon will dominate. Therefore, C2 is predicted around 142 ppm and C5 around 138 ppm. The protonated carbons, C3 and C4, will be more shielded and are expected to appear around 125 ppm and 124 ppm, respectively.

-

Ethyl Group Carbons (Ca and Cb): The methylene carbon (Ca) is attached to the aromatic ring and will be more deshielded than the terminal methyl carbon (Cb). Typical values for an ethyl group attached to an aromatic ring are ~23 ppm for the CH₂ and ~16 ppm for the CH₃.

-

Methyl Group Carbon (Cc): The carbon of the methyl group at position 5 (Cc) is in a similar environment to a methyl group on a substituted benzene ring and is predicted to have a chemical shift of approximately 15 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.[3]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a good solvent for many organic molecules and has well-defined residual solvent peaks for referencing.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[6]

-

Filter the solution into a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp lines and good resolution. This is typically an automated process on modern spectrometers.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient power transfer.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker instruments), which uses a 30° pulse angle to allow for a shorter relaxation delay.[7]

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to encompass all expected proton signals.

-

Number of Scans: Acquire 8-16 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis of small molecules.[1]

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.[8]

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and the absence of protons on quaternary carbons.[9]

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially the quaternary carbons which have longer relaxation times.[9]

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.[1]

-

Phase correct the spectrum to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[1]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

Figure 3: A generalized workflow for NMR analysis.

Advanced 2D NMR Experiments for Structure Confirmation

For unambiguous structure confirmation, a suite of 2D NMR experiments would be invaluable.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between H3 and H4, and between the Ha (CH₂) and Hb (CH₃) protons of the ethyl group, confirming their connectivity.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals (H3 to C3, H4 to C4, Ha to Ca, Hb to Cb, and Hc to Cc).[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the methyl protons (Hc) to C5 and C4, and from the methylene protons (Ha) to C2 and C3, providing unequivocal evidence for the placement of the substituents.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A key NOE would be expected between the methyl protons (Hc) and the H4 proton, and between the methylene protons (Ha) and the H3 proton, further confirming the regiochemistry of the substitution pattern.[8][10]

Conclusion

This in-depth technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds and fundamental NMR principles, a detailed and reasoned spectral assignment has been presented. The outlined experimental protocols offer a robust framework for acquiring high-quality data, and the discussion of advanced 2D NMR techniques highlights the pathway to unambiguous structure verification. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding and confident characterization of this and related thiophene derivatives.

References

-

Fiveable. Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]

-

PubChem. 2,5-Dimethylthiophene. National Institutes of Health. [Link]

-

SpectraBase. 2,5-Dimethyl-thiophene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

-

Clementi, S., Fringuelli, F., Linda, P., Marino, G., Savelli, G., & Taticchi, A. (1973). An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Gazzetta Chimica Italiana, 103, 649-654. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Wikipedia. Nuclear Overhauser effect. [Link]

-

Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Coupling Constants. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-Dimethylthiophene | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. fiveable.me [fiveable.me]

- 7. NMR Spectra of Simple Heterocycles - T. J. Batterham - Google ブックス [books.google.co.jp]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

mass spectrometry fragmentation of 2-Ethyl-5-methylthiophene

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Ethyl-5-methylthiophene

Authored by: A Senior Application Scientist

Abstract